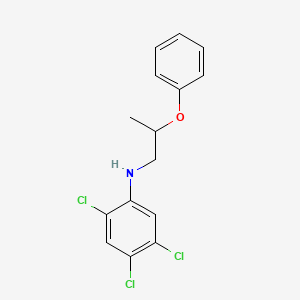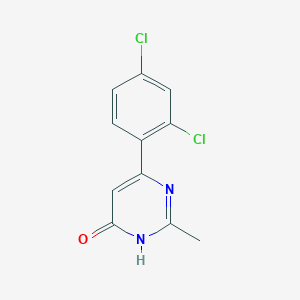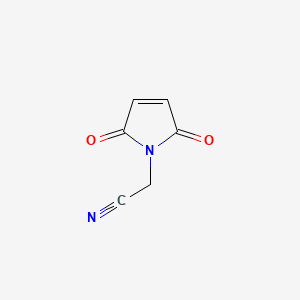![molecular formula C14H14BrN3O3S B1532538 2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide CAS No. 1005785-49-8](/img/structure/B1532538.png)
2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide
Vue d'ensemble
Description
2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide, commonly referred to as BMPS, is a small molecule that has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a structural analog of the natural product, pyridoxine, and has been found to possess unique biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Compounds related to 2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide have been synthesized and tested for their antimicrobial activities. A study investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds with good antimicrobial activity, notably compounds 12a and 14a, which exhibited high activity towards most strains tested. Computational calculations further provided a good confirmation for the anticipated new compounds (Fahim & Ismael, 2019).
Quantum Calculations
- The study also conducted quantum calculations for compounds exhibiting significant antimicrobial activity to understand their reactivity and stability. The computational analysis, including HOMO–LUMO energy gap and Mulliken atomic charges, correlated well with the experimental findings, offering insights into the electronic properties that might contribute to the biological activity of these molecules.
Enzyme Inhibition
- Another research area involves the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. Synthesized compounds were evaluated against α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity, which suggests potential applications in treating diseases where enzyme inhibition is beneficial (Abbasi et al., 2019).
Safety and Hazards
While specific safety and hazard information for 2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide is not available, related compounds have provided some safety information. For instance, 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine has hazard statements H315-H319-H335 and precautionary statements P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .
Propriétés
IUPAC Name |
2-[5-bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-10-2-5-12(6-3-10)22(20,21)17-14-7-4-11(15)8-18(14)9-13(16)19/h2-8H,9H2,1H3,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGBSRGMLXOMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CN2CC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

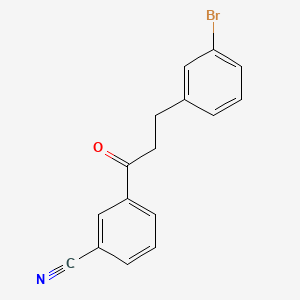
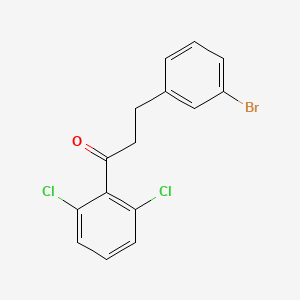
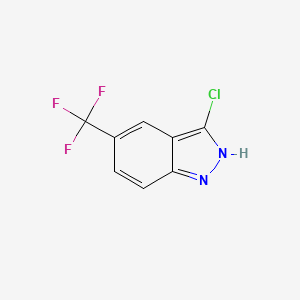
![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)
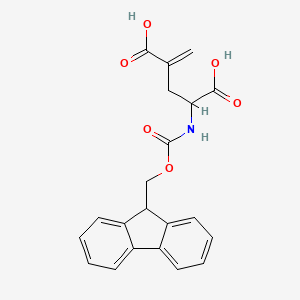

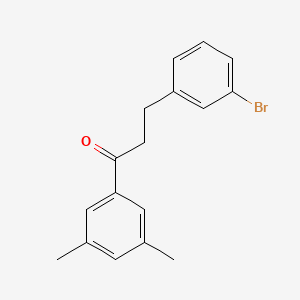
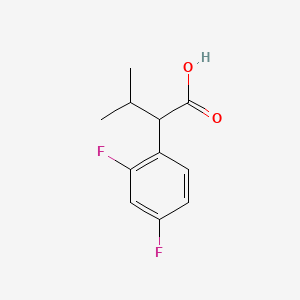
![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)
